molecular formula C10H13NO3 B3147994 ethyl 3-(2-formyl-1H-pyrrol-1-yl)propanoate CAS No. 63486-69-1

ethyl 3-(2-formyl-1H-pyrrol-1-yl)propanoate

Cat. No. B3147994
CAS RN: 63486-69-1
M. Wt: 195.21 g/mol
InChI Key: WQJDVBNRYXLWRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(2-formyl-1H-pyrrol-1-yl)propanoate is a chemical compound with a linear formula of C9H13NO2 . It is related to the class of compounds known as pyrrole alkaloids .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrole ring attached to a propanoate ester group . The InChI code for this compound is 1S/C9H13NO2/c1-2-12-9(11)5-8-10-6-3-4-7-10/h3-4,6-7H,2,5,8H2,1H3 .

Scientific Research Applications

Biodegradation and Fate in Environment

The research on the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater provides insights into how similar compounds degrade in environmental contexts. It emphasizes the roles of microorganisms in breaking down such compounds aerobically and the potential for bioremediation strategies in contaminated sites. Microorganisms capable of degrading ETBE could offer clues to how similar compounds like ethyl 3-(2-formyl-1H-pyrrol-1-yl)propanoate might interact with environmental factors (Thornton et al., 2020).

Biomarkers for Health Studies

Another significant application is the use of chemical compounds as biomarkers in health studies. For instance, the study of human urinary carcinogen metabolites sheds light on the potential of specific compounds to serve as indicators for environmental and lifestyle exposures related to cancer risk. Such research underscores the utility of chemical markers in epidemiological studies and public health interventions (Hecht, 2002).

Understanding Ethylene's Role in Plant Biology

The study of ethylene and its precursors in plants offers valuable insights into the hormonal regulation of plant growth and development. Ethylene is a critical hormone in plants, and research into its synthesis, signaling, and effects helps in understanding plant responses to environmental stresses and in developing strategies for improving crop resilience and productivity. The precursor molecule, 1-aminocyclopropane-1-carboxylic acid (ACC), and its role beyond ethylene synthesis highlight the complexity of plant hormonal networks and their potential applications in agriculture (Van de Poel & Van Der Straeten, 2014).

Advanced Materials and Chemical Engineering

Research into the chemical recycling of poly(ethylene terephthalate) (PET) showcases the application of chemical processes in addressing environmental concerns related to plastic waste. This area of research highlights the potential for chemical compounds and processes to contribute to sustainability and waste reduction efforts in the materials science and engineering fields (Karayannidis & Achilias, 2007).

properties

IUPAC Name

ethyl 3-(2-formylpyrrol-1-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-2-14-10(13)5-7-11-6-3-4-9(11)8-12/h3-4,6,8H,2,5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQJDVBNRYXLWRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN1C=CC=C1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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